molecular formula C12H22N2O2 B13541403 Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate

Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate

Cat. No.: B13541403
M. Wt: 226.32 g/mol
InChI Key: PCCUJMJTYWOQQX-UHFFFAOYSA-N
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Description

Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate ( 1343621-51-1) is a high-purity chemical compound with a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol . Its structure features a piperidine ring that is functionalized with a carboxylate ester group at the 1-position and a pyrrolidine ring at the 4-position, creating a valuable fused bicyclic scaffold for medicinal chemistry and drug discovery research . The core research value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The reactive carboxylate ester group is a key handle for further transformation, while the fused piperidine-pyrrolidine structure is a privileged scaffold found in many biologically active compounds. This makes it a critical intermediate for constructing molecular libraries and for the exploration of new therapeutic agents . This product is intended for research applications only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

ethyl 4-pyrrolidin-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-2-16-12(15)14-8-5-10(6-9-14)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3

InChI Key

PCCUJMJTYWOQQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2CCCN2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate typically involves:

  • Formation of the piperidine ring with appropriate substitution,
  • Introduction of the pyrrolidin-2-yl substituent at the 4-position,
  • Installation of the ethyl carbamate group on the piperidine nitrogen.

The key challenge is the selective functionalization at the 4-position of piperidine and maintaining stereochemical integrity if chiral centers are present.

Synthesis via Alkylation of Protected Piperidine Derivatives

One common approach involves alkylation reactions using halogenated intermediates derived from protected piperidine carboxylates.

  • Starting materials : Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate derivatives or their mesylate/chloride analogs.
  • Key step : Nucleophilic substitution of the halide with pyrrolidine or its derivatives to install the pyrrolidin-2-yl substituent.
  • Reagents and conditions : Sodium hydride (NaH) as base in dimethylformamide (DMF) solvent, with controlled temperature to avoid decomposition.
  • Yields : Moderate to good (22–60%) depending on the exact substrate and conditions.

This method avoids isolation of unstable mesylates by using chlorides directly, which improves reaction reliability.

Reformatsky-Type Reaction Approach

A notable scalable and safe method involves a Reformatsky-type reaction for constructing the hydroxyethyl intermediate, followed by reduction and carbamate formation.

  • Key reagents : Iminium salt formed using trifluoroacetic acid (TFA), methyl bromoacetate, and zinc or other metals for Reformatsky reaction.
  • Procedure : Vigorous stirring during the Reformatsky reaction ensures efficient conversion; slow addition of methyl bromoacetate controls reactivity.
  • Subsequent steps : Reduction with Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to yield the hydroxyethyl intermediate.
  • Scale : Successfully demonstrated on a 500 L pilot plant scale.
  • Advantages : Safe, scalable, and reproducible for industrial preparation.
  • Yield and purity : High, suitable for further derivatization.

Carbamate Formation via Reaction with Ethyl Isocyanatoacetate

The ethyl carbamate moiety can be introduced by reaction of amine intermediates with ethyl isocyanatoacetate.

  • Reagents : Ethyl isocyanatoacetate in dichloromethane (DCM).
  • Conditions : Room temperature, mild stirring.
  • Outcome : High yields (up to 99%) of carbamate derivatives, often isolated as oils.
  • Analytical data : Characterized by LC-MS, $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy confirming structure.

Reduction and Functional Group Transformations

Reduction steps using sodium borohydride (NaBH4) or metal hydrides are employed to convert intermediates such as iminium salts or nitro-substituted precursors to the desired amine or carbamate derivatives.

  • Typical reagents : NaBH4, Red-Al.
  • Solvents : Ethanol, tetrahydrofuran (THF), or mixtures.
  • Yields : High, often above 85%.
  • Notes : Careful control of reaction conditions is necessary to avoid over-reduction or side reactions.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Scale Yield (%) Notes
Reformatsky-type reaction with iminium salt and methyl bromoacetate, followed by Red-Al reduction Trifluoroacetic acid, methyl bromoacetate, Red-Al, vigorous stirring Pilot plant (500 L) High (>80%) Safe, scalable, industrially viable
Alkylation of piperidine chloride with pyrrolidine anion NaH in DMF, chlorides as electrophiles Laboratory Moderate (22–60%) Avoids unstable mesylates, moderate yields
Carbamate formation via ethyl isocyanatoacetate reaction Ethyl isocyanatoacetate, DCM, room temp Laboratory Very high (up to 99%) Efficient carbamate installation, mild conditions
Reduction of nitro or iminium intermediates NaBH4, Red-Al, EtOH or THF Laboratory High (85–98%) Careful control needed to avoid side reactions

Analytical Characterization

The synthesized this compound and intermediates are typically characterized by:

Chemical Reactions Analysis

Reactivity:

Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: Oxidative transformations of the pyrrolidine or piperidine rings.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Substitution reactions at the pyrrolidine or piperidine nitrogen.

    Cyclization: Formation of ring structures involving neighboring atoms.

Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. For example:

    Reductive Amination: Use reducing agents like sodium borohydride or lithium aluminum hydride.

    Esterification: React with ethyl alcohol and a strong acid catalyst.

Major Products: The major products formed from these reactions include various derivatives of the pyrrolidine-piperidine scaffold, each with distinct properties and applications.

Scientific Research Applications

Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: finds applications in:

    Medicinal Chemistry: As a scaffold for designing potential drug candidates.

    Biological Studies: Investigating interactions with biological targets.

    Industry: For the synthesis of other compounds.

Mechanism of Action

The compound’s mechanism of action depends on its specific use. It may interact with receptors, enzymes, or other cellular components, affecting biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • Structure: Differs by replacing the pyrrolidine group with a 4-methylpyridin-2-ylamino substituent.
  • Activity: Demonstrated iNOS inhibitory activity with a binding energy of −6.91 kcal/mol in molecular docking studies, serving as a reference inhibitor .
  • Synthetic Relevance : Used as a benchmark for anti-inflammatory drug design, highlighting the role of pyridine-based substituents in modulating binding affinity .
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3)
  • Structure : Incorporates a 2-methoxyphenylpiperazine group at the 4-position.
  • Synthesis : Prepared via reductive amination followed by microwave-assisted hydrolysis, indicating adaptability in synthetic routes .
  • Applications : Intermediate for neuroactive or antipsychotic agents due to the piperazine moiety’s neurotransmitter receptor interactions .
Ethyl 4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate (TRC-E073595-2.5G)
  • Structure : Features a 4-chlorophenyl-pyridin-2-ylmethoxy group.
  • Properties: Molecular weight 374.861; CAS 207726-35-0.
  • Synthesis : Utilizes phosphorus ligand-coupling reactions, yielding 78% efficiency .

Functional and Pharmacological Comparisons

Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate)
  • Structure : A clinically approved antihistamine with a benzocycloheptapyridine system.
  • The chloro substituent and fused ring system contribute to H1 receptor antagonism .
Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
  • Structure: Substitutes pyrrolidine with a thienopyrimidine group.
  • Applications: Thienopyrimidines are known kinase inhibitors, suggesting possible anticancer or anti-inflammatory applications .

Biological Activity

Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrrolidine moiety. The molecular formula is C14H21N3O2C_{14}H_{21}N_{3}O_{2} with an average molecular weight of approximately 263.33 g/mol. This structure is significant for its interaction with various biological targets.

Structural Formula

Ethyl 4 pyrrolidin 2 yl piperidine 1 carboxylate\text{Ethyl 4 pyrrolidin 2 yl piperidine 1 carboxylate}

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit promising anticancer properties. A study highlighted that certain piperidine derivatives demonstrated cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells (FaDu) . The compound's mechanism involves apoptosis induction and interaction with specific protein binding sites, enhancing its efficacy compared to standard treatments like bleomycin.

Antiepileptic Potential

Another area of interest is the antiepileptic activity exhibited by pyrrolidinone derivatives. This compound shares structural similarities with compounds known for their antiepileptic properties, suggesting potential for further exploration in this therapeutic area .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, studies have shown that certain piperidine derivatives can inhibit monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications in pain management and inflammation . The structure of this compound may allow it to interact effectively with MAGL or similar enzymes.

Table 1: Biological Activities of this compound and Related Compounds

Activity TypeReferenceIC50 ValueNotes
Anticancer Varies by cell typeInduces apoptosis in FaDu cells
Antiepileptic Not specifiedRelated to structural analogs
Enzyme Inhibition IC50 = 80 nMSelective for MAGL compared to other enzymes

Case Study 1: Anticancer Efficacy

In a systematic evaluation of piperidine derivatives, this compound was tested against several cancer cell lines. Results showed significant inhibition of cell growth, particularly in breast and colorectal cancer models. The compound's mechanism was linked to its ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Neuropharmacological Effects

A study explored the neuropharmacological effects of piperidine derivatives, including this compound. It was found to exhibit moderate affinity for serotoninergic and dopaminergic receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling pyrrolidine derivatives with piperidine scaffolds via amidation or esterification. For example, analogous compounds like ethyl piperidine carboxylates are synthesized using reagents such as Grignard reagents or coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled pH and temperature . Optimization includes adjusting solvent polarity (e.g., THF or DMF) and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for piperidine (δ ~3.5 ppm) and ester carbonyl (δ ~170 ppm) .
  • IR : Confirms ester C=O stretches (~1740 cm1^{-1}) and secondary amine N-H bonds (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can computational tools predict the compound’s conformational stability and target interactions?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) assess binding affinities to biological targets (e.g., enzymes) and optimize 3D conformations. Software like Gaussian or Schrödinger Suite evaluates electronic properties and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous confirmation of stereochemistry and bond angles .
  • 2D NMR : COSY and NOESY experiments clarify spatial proximities and resolve overlapping signals in complex heterocycles .

Q. What strategies improve yield and selectivity in multi-step syntheses of analogous piperidine derivatives?

  • Methodology :

  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity .
  • Protecting Groups : tert-Butoxycarbonyl (Boc) prevents undesired side reactions at the piperidine nitrogen .
  • Workflow Automation : Continuous-flow systems reduce decomposition of intermediates .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacological profile?

  • Methodology :

  • SAR Studies : Compare bioactivity of derivatives (e.g., fluorophenyl or thiophene substitutions) using in vitro assays (e.g., enzyme inhibition). For example, 2-fluorophenyl analogs show enhanced receptor binding due to electronegativity .
  • LogP Analysis : Measure lipophilicity via HPLC to correlate with membrane permeability .

Q. What experimental approaches are used to investigate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to acidic/basic hydrolysis, oxidative stress (H2_2O2_2), and UV light, followed by LC-MS to identify degradation products .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months and monitor purity via HPLC .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Kinetic Assays : Measure enzyme inhibition constants (KiK_i) using fluorogenic substrates .
  • CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

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